6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine
Description
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYNZOUPLVQLRV-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CN=C4Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Dehydrazination for Byproduct Removal
In industrial settings, CuSO₄ in water is employed to eliminate hydrazine byproducts generated during intermediate steps. For example, Xia et al. demonstrated that heating 8-hydrazine intermediates with 2 mol% CuSO₄ at 80°C for 6 hours efficiently yields purine nucleosides. Adapting this to 6-chloro derivatives requires careful stoichiometric control to prevent overoxidation.
Purification and Isolation Protocols
Crystallization and Filtration
Post-reaction mixtures are treated with activated carbon to remove colored impurities, followed by vacuum distillation to concentrate the product. Cooling the solution induces crystallization, with typical yields of 71–75% after recrystallization in water.
Chromatographic Techniques
Silica gel chromatography (200–300 mesh) using ethyl acetate/hexane (3:7 v/v) as the eluent resolves residual starting materials. Critical parameters include:
| Parameter | Optimal Value |
|---|---|
| Column Dimensions | 40 cm × 2.5 cm |
| Flow Rate | 5 mL/min |
| Detection | TLC (Rf = 0.42 in EtOAc/Hex) |
Formulation and Stability Profiling
Stock Solution Preparation
GlpBio provides standardized protocols for solubilizing the compound:
| Stock Concentration | Volume Required (per mg) |
|---|---|
| 1 mM | 3.0605 mL |
| 5 mM | 0.6121 mL |
| 10 mM | 0.3061 mL |
Solvents: DMSO (primary), PEG300, or ddH₂O for aqueous formulations.
In Vivo Formulation Guidelines
For animal studies, a master liquid is prepared by dissolving the compound in DMSO, followed by sequential addition of PEG300 (30%), Tween 80 (5%), and ddH₂O (65%). Clarification via vortexing or ultrasonication is essential to ensure homogeneity.
Analytical Characterization
Spectroscopic Data
While direct data for the 6-chloro derivative is limited, analogous compounds exhibit:
Mass Spectrometry
Scalable Production Insights
Industrial synthesis employs 100 L reaction vessels with steam heating and mechanical stirring. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Hydrolysis: The isopropylidene protecting group can be hydrolyzed under acidic conditions to yield the free ribofuranosyl derivative.
Common Reagents and Conditions
Lewis Acids: Used in glycosylation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids: For hydrolysis of protecting groups.
Major Products
Substituted Purines: Resulting from nucleophilic substitution.
Deprotected Nucleosides: From hydrolysis reactions.
Scientific Research Applications
Organic Synthesis
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine is primarily utilized in organic synthesis. Its structure allows for various modifications that can lead to the formation of new compounds with potential biological activities.
Key Applications in Organic Chemistry:
- Synthesis of Nucleosides : This compound serves as a precursor for synthesizing nucleosides that may exhibit antiviral or anticancer properties.
- Modification of Purine Bases : It can be used to modify existing purine bases, enhancing their pharmacological profiles.
Pharmaceutical Research
This compound has been identified as a potential candidate in drug discovery, especially in the development of antiviral and anticancer agents.
Case Studies and Findings:
- A study indicated that derivatives of 6-chloro purines exhibit significant antiviral activity against various viruses, including those responsible for hepatitis and HIV .
- Research has shown that modifications to the ribofuranosyl moiety can enhance the selectivity and efficacy of these compounds against cancer cells .
Biochemical Applications
The compound's structural features make it suitable for biochemical applications, particularly in enzyme inhibition studies.
Biochemical Mechanisms:
- It may act as an inhibitor for specific enzymes involved in nucleotide metabolism, which could lead to therapeutic strategies in treating metabolic disorders or cancers .
Research Use and Availability
This compound is available from various chemical suppliers for research purposes. It is important to note that it is not intended for human use but rather for laboratory research.
| Supplier | Catalog Number | Price (for 5g) | Availability |
|---|---|---|---|
| GLPBIO | GB56596 | $53.00 | In Stock |
| Bioglyco | X24-03-LY350 | Not Listed | In Stock |
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It can be incorporated into DNA or RNA, leading to chain termination or faulty replication. The molecular targets include enzymes involved in nucleoside metabolism, such as kinases and polymerases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
6-Chloro-9-(tri-O-acetyl-β-D-ribofuranosyl)-9H-Purine
- CAS No.: 5987-73-5
- Molecular Formula : C₁₆H₁₇ClN₄O₇
- Molecular Weight : 412.78 g/mol
- Key Differences :
6-Chloro-9-(2-deoxy-2-fluoro-β-D-ribofuranosyl)purine
- CAS No.: 150863-84-6
- Molecular Formula : C₁₀H₁₀ClFN₄O₃
- Molecular Weight : 312.67 g/mol
- Key Differences :
Substituent Variations on the Purine Base
6-(2-Thienyl)-9-(β-D-ribofuranosyl)purine (Compound 15)
- Molecular Formula : C₁₃H₁₂N₄O₄S
- Molecular Weight : 328.33 g/mol
- Key Differences :
2-Chloro-6-methyl-9-(1-methylethyl)-9H-Purine
- CAS No.: 890094-16-3
- Molecular Formula : C₉H₁₁ClN₄
- Molecular Weight : 210.7 g/mol
- Key Differences :
Functional Analog: Nebularine
- Structure: 9-(β-D-Ribofuranosyl)-9H-Purine (lacks the 6-chloro and isopropylidene groups).
- Mechanism: Inhibits DNA synthesis by mimicking adenosine, leading to chain termination .
- Comparison :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Tri-O-acetyl Analog | 2-Deoxy-2-fluoro Analog |
|---|---|---|---|
| Molecular Weight | 326.74 | 412.78 | 312.67 |
| Solubility | Moderate (DMSO) | Low (lipophilic) | High (polar) |
| Metabolic Stability | High (protected) | Moderate | High (fluoro protection) |
| Primary Use | Enzyme studies | Oligonucleotide synthesis | Antiviral research |
Biological Activity
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine (CAS Number: 39824-26-5) is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent at the 6-position and a ribofuranosyl moiety that is protected by an isopropylidene group at the 2 and 3 positions.
Antiviral Properties
Recent studies have indicated that this compound exhibits significant antiviral activity. Specifically, it has shown efficacy against various viral pathogens, including those from the herpesvirus family. The mechanism of action appears to involve inhibition of viral DNA synthesis, which is critical for viral replication.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have demonstrated that treatment with this compound leads to a decrease in cell viability in several cancer cell lines, including breast and lung cancer cells.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit certain enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular nucleotide pools, thereby affecting DNA and RNA synthesis. Such effects are particularly relevant in the context of cancer therapy, where targeting rapidly dividing cells is crucial.
Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral activity of various purine derivatives, including this compound. The results indicated that the compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 5 µM against herpes simplex virus type 1 (HSV-1), suggesting potent antiviral properties.
Study 2: Anticancer Activity
A separate investigation detailed in Cancer Research focused on the effects of this compound on human lung adenocarcinoma cells (A549). The study found that treatment with concentrations ranging from 10 to 50 µM resulted in significant reductions in cell proliferation and increased rates of apoptosis as measured by flow cytometry.
Study 3: Enzyme Inhibition Profile
Research published in Biochemical Pharmacology assessed the enzyme inhibition profile of this purine derivative. The study revealed that it effectively inhibited deoxycytidine kinase (dCK), an enzyme crucial for nucleoside metabolism, with an IC50 value of around 12 µM. This inhibition could potentially enhance the efficacy of other nucleoside analogs used in chemotherapy.
Summary Table of Biological Activities
| Activity Type | Target Pathogen/Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | HSV-1 | ~5 | Journal of Medicinal Chemistry |
| Anticancer | A549 (lung adenocarcinoma) | 10 - 50 | Cancer Research |
| Enzyme Inhibition | dCK | ~12 | Biochemical Pharmacology |
Q & A
Q. Table 1: Representative Synthesis Parameters
| Intermediate | Yield (%) | Key Analytical Data | Reference |
|---|---|---|---|
| 6-Cl purine riboside | 78–96 | MS m/z 413; UV λmax 263 nm (pH 1) | |
| Isopropylidene-protected analog | 65–89 | NMR δ 1.21–1.61 (isopropylidene CH3) |
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound, such as antiviral vs. anticancer efficacy?
Methodological Answer:
Discrepancies often arise from differences in experimental models or molecular targeting. For example:
- Antiviral Activity : links purine nucleosides to HCV inhibition via nucleotide mimicry. However, low activity in other studies may stem from poor cellular uptake or metabolic instability.
- Anticancer Activity : Divergent results may reflect variable activation pathways (e.g., apoptosis induction vs. DNA synthesis inhibition).
Q. Resolution Strategies :
Structure-Activity Relationship (SAR) Studies : Modify the ribose protection (e.g., acetyl vs. isopropylidene) or purine substituents (e.g., 6-Cl vs. 6-NH2) to optimize target binding ().
Metabolic Stability Assays : Use HPLC-MS to track intracellular degradation (e.g., deprotection of isopropylidene in ).
Comparative Pharmacokinetics : Cross-validate results in primary cell lines vs. animal models ().
Basic Question: What spectroscopic and chromatographic techniques are essential for purity assessment?
Methodological Answer:
- Reverse-Phase HPLC : Quantify purity using C18 columns with UV detection at 260 nm (purine absorption band; ).
- Thin-Layer Chromatography (TLC) : Monitor reaction progress with silica plates (e.g., CHCl3:MeOH 98:2 in ).
- Elemental Analysis : Confirm C, H, N, Cl composition (e.g., C10H11ClN4O4 in ).
Advanced Question: How does the isopropylidene group influence enzymatic recognition in adenosine deaminase (ADA) assays?
Methodological Answer:
The 2',3'-isopropylidene group sterically hinders ADA binding, as shown by:
- Kinetic Studies : Compare Km values for protected vs. unprotected analogs. suggests that bulky groups reduce substrate affinity by ~50%.
- Molecular Docking : Simulate ADA active-site interactions (e.g., hydrogen bonding with ribose OH groups is blocked by isopropylidene).
- Enzymatic Hydrolysis : Track deprotection rates using <sup>1</sup>H NMR (e.g., isopropylidene removal under acidic conditions in ).
Q. Table 2: Enzymatic Activity Comparison
| Compound | ADA Km (μM) | Inhibition (%) | Reference |
|---|---|---|---|
| Unprotected riboside | 12.5 ± 1.2 | 0 | |
| Isopropylidene-protected | 25.8 ± 2.1 | 48 |
Basic Question: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C for crystalline forms in ).
- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the glycosidic bond ().
- pH Stability : Avoid aqueous solutions at pH <3 or >10, which cleave the isopropylidene group ().
Advanced Question: How can isotopic labeling (e.g., <sup>13</sup>C, <sup>15</sup>N) aid in metabolic pathway tracing?
Methodological Answer:
- Synthesis of Labeled Analogs : Introduce <sup>13</sup>C at the ribose C1' position via labeled glucose precursors ().
- LC-MS/MS Metabolomics : Track labeled metabolites in cell lysates (e.g., phosphorylated derivatives in ).
- NMR Spectroscopy : Use <sup>13</sup>C-<sup>1</sup>H HSQC to map intracellular conversion to nucleotide analogs ().
Basic Question: What computational tools are recommended for modeling ribose conformation and purine stacking?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to analyze ribose puckering (C2'-endo vs. C3'-endo; ).
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to predict glycosidic bond stability ().
- Docking Software (AutoDock Vina) : Screen against adenosine receptors (e.g., A2AR in ).
Advanced Question: How do contradictory crystallographic data on glycosidic bond angles inform synthetic strategies?
Methodological Answer:
Variations in X-ray data (e.g., glycosidic torsion angles ±10° in vs. 13) suggest:
Solvent Effects : Crystallize analogs in polar solvents (e.g., DMF) to stabilize specific conformers.
Protecting Group Adjustments : Replace isopropylidene with acetyl groups to reduce steric strain ().
Synchrotron Refinement : Re-analyze ambiguous structures with high-resolution XRD ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
